1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate
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Overview
Description
1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate is a complex organic compound belonging to the dihydropyridine class These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and purity. This could involve continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is also common.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the double bond in the dihydropyridine ring, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl and tert-butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed:
Oxidation: Formation of a pyridine dicarboxylate derivative.
Reduction: Formation of a fully saturated pyridine derivative.
Substitution: Formation of various substituted dihydropyridine derivatives.
Scientific Research Applications
1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a calcium channel blocker, which can affect cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with calcium channels in biological systems. By binding to these channels, it can inhibit the influx of calcium ions, which is crucial in various physiological processes such as muscle contraction and neurotransmitter release. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling.
Comparison with Similar Compounds
Compared to other dihydropyridine derivatives, 1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate is unique due to its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
Each of these compounds has distinct structural features that affect their interaction with calcium channels and their overall therapeutic profiles.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 5-hydroxy-3,6-dihydro-2H-pyridine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h15H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSLWSBYFHBAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CN(CC1)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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